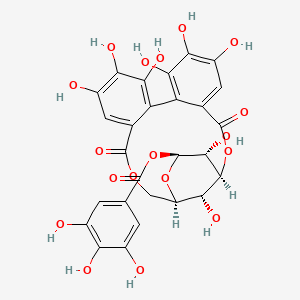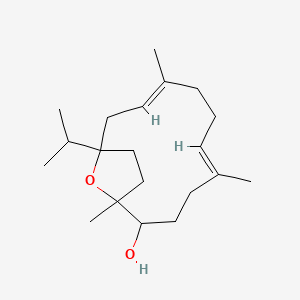
Epoxudine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoxudine, also known as Edoxudine, is an antiviral compound that is an analogue of thymidine. It is particularly effective against the herpes simplex virus. This compound is used as a modulator for 5-fluorouracil, enhancing its therapeutic index by reducing catabolism and prolonging plasma and intratumoral concentrations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epoxudine can be synthesized through various methods, including catalytic asymmetric epoxidation. This involves the use of metals with chiral ligands, such as the Sharpless and Jacobsen–Katsuki methods, as well as organocatalysts like chiral ketones .
Industrial Production Methods: In industrial settings, epoxides are often prepared via the peroxide acid method, which involves the direct oxidation of olefins with organic peroxy acids such as performic acid, peracetic acid, and peroxy benzoic acid .
Análisis De Reacciones Químicas
Types of Reactions: Epoxudine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxide compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly in the presence of bases or acids
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like halides or alcohols are used under acidic or basic conditions
Major Products: The major products formed from these reactions include various epoxide derivatives and substituted compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Epoxudine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its antiviral properties, particularly against the herpes simplex virus.
Industry: this compound is used in the production of fine chemicals, such as surfactants and epoxy resins.
Mecanismo De Acción
Epoxudine exerts its effects by inhibiting the replication of the herpes simplex virus. It acts as a thymidine analogue, interfering with the viral DNA synthesis. This inhibition is achieved by incorporating into the viral DNA, leading to chain termination and preventing further replication .
Comparación Con Compuestos Similares
Acyclovir: Another antiviral compound used against herpes simplex virus.
Ganciclovir: Used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Comparison: Epoxudine is unique in its ability to modulate 5-fluorouracil, enhancing its therapeutic index and offering protection to normal organs by increasing endogenous uridine levels. This sets it apart from other antiviral compounds like acyclovir and ganciclovir, which do not have this modulatory effect .
Propiedades
Fórmula molecular |
C11H16N2O5 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
5-ethyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17) |
Clave InChI |
XACKNLSZYYIACO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Solubilidad |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,14R)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10799072.png)


![3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B10799093.png)


![7-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799115.png)


![[(16Z,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/structure/B10799135.png)
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B10799143.png)
![(1R,2R,9S,13S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B10799164.png)
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799171.png)
![trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B10799184.png)
